GNE-555
CAS No.:
Cat. No.: VC1570742
Molecular Formula: C26H34N6O3
Molecular Weight: 478.59
Purity: >98%
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H34N6O3 |
---|---|
Molecular Weight | 478.59 |
IUPAC Name | 1-ethyl-3-(4-((6S,9R)-4-((S)-3-methylmorpholino)-10-(oxetan-3-yl)-6,7,8,9-tetrahydro-5H-6,9-epiminocyclohepta[d]pyrimidin-2-yl)phenyl)urea |
Standard InChI | InChI=1S/C26H34N6O3/c1-3-27-26(33)28-18-6-4-17(5-7-18)24-29-23-21(25(30-24)31-10-11-34-13-16(31)2)12-19-8-9-22(23)32(19)20-14-35-15-20/h4-7,16,19-20,22H,3,8-15H2,1-2H3,(H2,27,28,33)/t16-,19-,22+/m0/s1 |
Standard InChI Key | NHJAMHLWORQRFH-XWFZLUIHSA-N |
SMILES | O=C(NC1=CC=C(C2=NC(N3[C@@H](C)COCC3)=C(C[C@]4([H])CC[C@@]5([H])N4C6COC6)C5=N2)C=C1)NCC |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
GNE-555 belongs to the pyrimidoaminotropane class of compounds, which provides a structural framework optimized for interaction with the mTOR kinase domain . The compound possesses the following key chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₂₆H₃₄N₆O₃ |
Molecular Weight | 478.59 |
CAS Number | 1428902-71-9 |
Target | mTOR |
Pathway | PI3K/Akt/mTOR |
The structural design of GNE-555 incorporates specific molecular features that enhance its binding affinity to the ATP-binding site of the mTOR kinase domain, which is essential for its inhibitory activity . The compound's unique chemical architecture contributes to its remarkable potency and selectivity profile, with minimal cross-reactivity with other kinases .
For research purposes, GNE-555 requires specific storage conditions to maintain its stability and efficacy. The recommended storage guidelines include maintaining powder forms at -20°C for up to three years and solutions at -80°C for up to one year, with shipping recommended on blue ice to preserve activity .
Mechanism of Action
GNE-555 operates through a well-defined mechanism as a selective inhibitor of mTOR kinase. The compound's primary mode of action involves:
-
Direct binding to the ATP-binding site of the mTOR kinase domain
-
Inhibition of kinase activity with exceptionally high potency (Ki=1.5 nM)
-
Disruption of downstream signaling pathways controlling protein synthesis and cell cycle progression
The compound's selectivity for mTOR is particularly significant, as it minimizes off-target effects that often complicate the therapeutic application of kinase inhibitors. GNE-555 demonstrates specific inhibition of mTORC1 in human NCI-PC3 cells, as evidenced by the suppression of p70S6K phosphorylation . This selective inhibition of the mTOR pathway represents an important mechanism for its antiproliferative effects in cancer cells.
Pharmacological Properties
GNE-555 possesses several advantageous pharmacological properties that enhance its potential as both a research tool and therapeutic candidate:
Potency and Selectivity
The compound exhibits exceptional potency as an mTOR inhibitor with a Ki value of 1.5 nM, indicating very strong binding affinity to its target . This high potency allows for effective inhibition of mTOR signaling at low concentrations, potentially minimizing adverse effects associated with higher dosages.
Metabolic Stability and Bioavailability
Among the most notable features of GNE-555 is its metabolic stability, which contributes to a favorable pharmacokinetic profile . The compound was specifically designed to address metabolic liabilities observed with previous mTOR inhibitors, particularly regarding CYP3A4-mediated metabolism .
GNE-555 demonstrates good oral bioavailability, an essential characteristic for potential clinical applications as it determines how effectively the compound can be administered through oral dosing regimens . This property is particularly valuable for chronic treatment protocols often required in cancer therapeutics.
Biological Activity and Efficacy
The biological effects of GNE-555 have been characterized through multiple experimental models, demonstrating significant activity relevant to cancer research and potential therapeutic applications.
Antiproliferative Effects
GNE-555 exhibits potent antiproliferative activity against multiple cancer cell lines, with particularly notable efficacy against:
Cancer Cell Line | Origin | Observed Effect |
---|---|---|
PC3 | Prostate cancer | Significant inhibition of proliferation |
MCF-7 | Breast cancer | Significant inhibition of proliferation |
These antiproliferative effects are consistent with the compound's mechanism of action in inhibiting the mTOR pathway, which plays a critical role in regulating cell growth and division .
Pathway Inhibition Profile
The specificity of GNE-555's activity is demonstrated through its effects on the mTOR signaling cascade. Experimental evidence confirms that the compound effectively inhibits mTORC1 activity, as measured by suppression of p70S6K phosphorylation in human NCI-PC3 cells . This specific pathway inhibition is critical for its antiproliferative effects and represents a well-defined molecular mechanism of action.
Development History
The development of GNE-555 represents a deliberate evolution in mTOR inhibitor design, building upon previous generations of compounds to address specific limitations and enhance therapeutic potential. The compound (also referred to as compound 20 in some research literature) emerged from efforts to improve upon tetrahydroquinazoline (THQ) mTOR inhibitors, including the clinical candidate GDC-0349 .
The development strategy for GNE-555 focused on achieving multiple objectives to enhance its pharmacological profile:
-
Attenuating CYP3A4 time-dependent inhibition commonly observed with the THQ scaffold
-
Maintaining or improving aqueous solubility and oral absorption
-
Reducing free drug clearance
By employing a pyrimidoaminotropane-based core structure, researchers successfully addressed these goals, culminating in a compound with superior characteristics compared to its predecessors . This strategic design approach illustrates the rational development process that led to GNE-555's advantageous properties.
Comparative Analysis with Other mTOR Inhibitors
While detailed comparative data is limited in the available research, GNE-555 can be contextualized within the broader landscape of mTOR inhibitors. The compound was specifically developed to address limitations observed with previous mTOR-targeting agents, suggesting potential advantages over earlier generations of inhibitors .
Compound | Mechanism | Distinguishing Features | Development Status |
---|---|---|---|
Rapamycin (Sirolimus) | Non-selective mTOR inhibitor | Natural product with immunosuppressive properties | FDA-approved for several indications |
Everolimus | Selective mTOR inhibitor | Used clinically for renal transplant rejection | FDA-approved |
Temsirolimus | Non-selective mTOR inhibitor | Approved for renal cell carcinoma | FDA-approved |
AZD8055 | Dual mTORC1/mTORC2 inhibitor | Enhanced efficacy against tumors | Investigational |
GNE-555 | Selective mTOR inhibitor | High potency (Ki=1.5 nM), metabolic stability, good oral bioavailability | Research compound |
GNE-555's high selectivity for mTOR, coupled with its favorable pharmacokinetic properties, positions it as a potentially significant advancement in this therapeutic class .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume